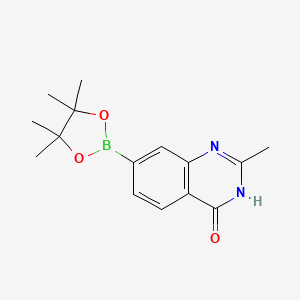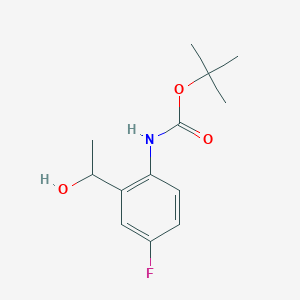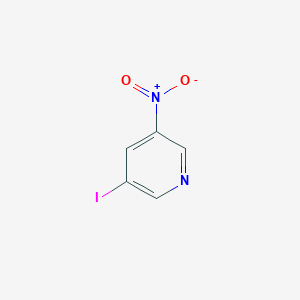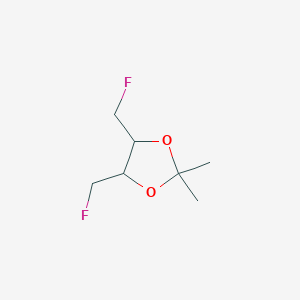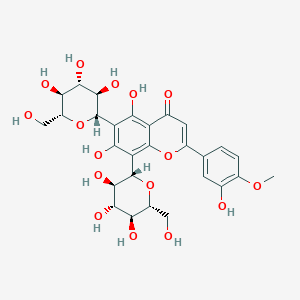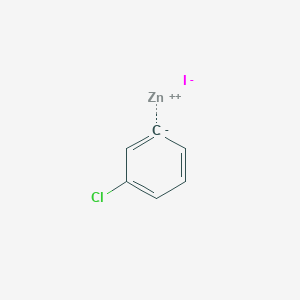![molecular formula C11H15ClFN B12087435 tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)
tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine: is an organic compound that features a tert-butyl group attached to a benzylamine moiety, which is further substituted with chlorine and fluorine atoms on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the aromatic ring.
Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted aromatic compounds
- Oxidized or reduced amine derivatives
- Coupled products with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorine and chlorine substitutions on biological activity. It may also serve as a building block for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, while the chlorine and fluorine atoms can affect its binding affinity and selectivity.
Comparación Con Compuestos Similares
- tert-Butyl[(2-chlorophenyl)methyl]amine
- tert-Butyl[(3-fluorophenyl)methyl]amine
- tert-Butyl[(2,3-dichlorophenyl)methyl]amine
Comparison: tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with only one halogen substitution. The combination of these substituents can lead to unique properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
N-[(2-chloro-3-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-5-4-6-9(13)10(8)12/h4-6,14H,7H2,1-3H3 |
Clave InChI |
LFQOCRSSDIHHHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=C(C(=CC=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


